molecular formula C32H31N3O4 B1208596 Difenoximide CAS No. 47806-92-8

Difenoximide

Cat. No. B1208596
CAS RN: 47806-92-8
M. Wt: 521.6 g/mol
InChI Key: FTOLAXZXUUHQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difenoximide, also known as Difenoximide, is a useful research compound. Its molecular formula is C32H31N3O4 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Difenoximide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difenoximide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

47806-92-8

Product Name

Difenoximide

Molecular Formula

C32H31N3O4

Molecular Weight

521.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C32H31N3O4/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37/h1-15H,16-23H2

InChI Key

FTOLAXZXUUHQQX-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Other CAS RN

47806-92-8

synonyms

difenoximide
SC-26100

Origin of Product

United States

Synthesis routes and methods

Procedure details

24.5 Grams of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid are dissolved in 225 ml. of redistilled N,N-dimethylformamide by warming to about 60°C. To the warm solution were added, with stirring, 9.0 grams of recrystallized N-hydroxysuccinimide, followed by 12.4 grams of dicyclohexylcarbodiimide. A precipitate appears upon cooling to room temperature. The suspension is stirred at room temperature under anhydrous conditions for about 36 hours, then is cooled to approximately 5°C. and is filtered to remove the precipitate. The filtrate is diluted with approximately 400 ml. of ethyl acetate and 200 ml. of water. The organic layer is then separated and washed three times with water, solid sodium chloride being added as needed to break the emulsion formed. The solution is dried over anhydrous sodium sulfate and partially concentrated until a precipitate forms. Filtration and recrystallization of the precipitate from a mixture of tetrahydrofuran and isopropyl ether affords N-[1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carbonyloxy]succinimide, melting at about 156.5°-157.5°C. This product has the formula ##SPC3##
Name
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three

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